molecular formula C7H6Cl2O B3382740 1-Chloro-3-(chloromethoxy)benzene CAS No. 35657-03-5

1-Chloro-3-(chloromethoxy)benzene

Cat. No.: B3382740
CAS No.: 35657-03-5
M. Wt: 177.02 g/mol
InChI Key: MCVOYWAEAFPEHY-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethoxy)benzene is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethoxy)benzene can be synthesized through several methods. One common approach involves the chlorination of 3-chlorophenol with thionyl chloride, followed by the reaction with methanol in the presence of a base such as sodium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chloromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the chloromethoxy group to a methoxy group, yielding 3-methoxyphenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Phenolic derivatives such as 3-chlorophenol.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: 3-methoxyphenol and related compounds.

Scientific Research Applications

1-Chloro-3-(chloromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-3-(chloromethoxy)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms and the chloromethoxy group make the compound reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved in its reactions include the aromatic ring and the substituent groups, which undergo various transformations under different conditions.

Comparison with Similar Compounds

    1-Chloro-3-methylbenzene: Similar in structure but with a methyl group instead of a chloromethoxy group.

    1-Chloro-4-(chloromethyl)benzene: Similar but with the chloromethyl group in the para position.

    3-Chlorophenol: Similar but with a hydroxyl group instead of a chloromethoxy group.

Uniqueness: 1-Chloro-3-(chloromethoxy)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which impart distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-chloro-3-(chloromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVOYWAEAFPEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298665
Record name 1-Chloro-3-(chloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35657-03-5
Record name 1-Chloro-3-(chloromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35657-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(chloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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